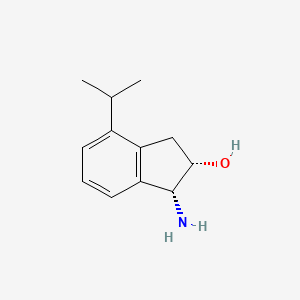
(1R,2S)-1-Amino-4-isopropyl-2,3-dihydro-1H-inden-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-1-Amino-4-isopropyl-2,3-dihydro-1H-inden-2-ol is a chiral compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino group, an isopropyl group, and a dihydroindenol moiety, making it an interesting subject for research and application.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-1-Amino-4-isopropyl-2,3-dihydro-1H-inden-2-ol typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method includes the use of chiral catalysts and reagents to achieve high enantioselectivity. For instance, the preparation might involve the reduction of a ketone intermediate using a chiral reducing agent, followed by amination under controlled conditions .
Industrial Production Methods: Industrial production of this compound would likely involve scalable asymmetric synthesis methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone or aldehyde intermediates back to the alcohol form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of the alcohol form.
Substitution: Introduction of new functional groups, such as alkyl or acyl groups.
Applications De Recherche Scientifique
(1R,2S)-1-Amino-4-isopropyl-2,3-dihydro-1H-inden-2-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (1R,2S)-1-Amino-4-isopropyl-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .
Comparaison Avec Des Composés Similaires
- (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid
- (1R,2S)-2-Phenylcyclopropanaminium
- (1S,2R)-2-Amino-1,2-diphenylethanol
Comparison: Compared to these similar compounds, (1R,2S)-1-Amino-4-isopropyl-2,3-dihydro-1H-inden-2-ol stands out due to its unique dihydroindenol structure, which imparts distinct chemical and biological properties. Its specific stereochemistry also contributes to its unique reactivity and interaction with molecular targets, making it a valuable compound for research and application.
Propriétés
Formule moléculaire |
C12H17NO |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
(1R,2S)-1-amino-4-propan-2-yl-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C12H17NO/c1-7(2)8-4-3-5-9-10(8)6-11(14)12(9)13/h3-5,7,11-12,14H,6,13H2,1-2H3/t11-,12+/m0/s1 |
Clé InChI |
AYZWYYCVEDAURH-NWDGAFQWSA-N |
SMILES isomérique |
CC(C)C1=CC=CC2=C1C[C@@H]([C@@H]2N)O |
SMILES canonique |
CC(C)C1=CC=CC2=C1CC(C2N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


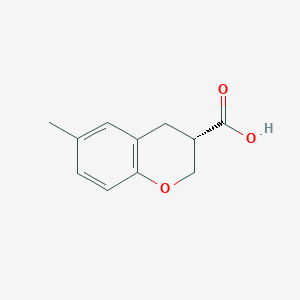
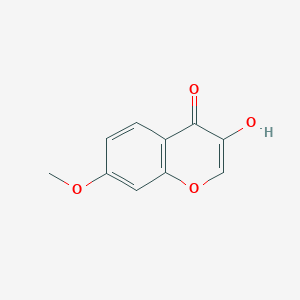

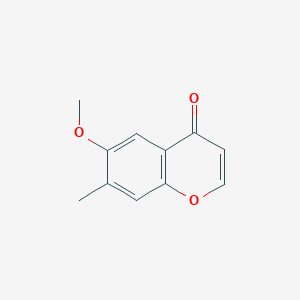
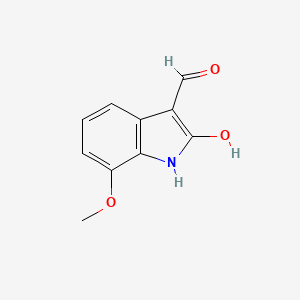




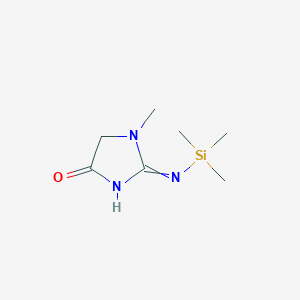

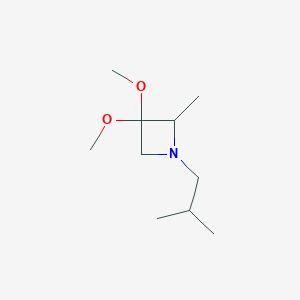
![2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-amine](/img/structure/B11906472.png)

